3-Fluoro-3-phenylprop-2-enoic acid
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Overview
Description
3-Fluoro-3-phenylprop-2-enoic acid is an organic compound with the molecular formula C9H7FO2 It is a derivative of cinnamic acid, where a fluorine atom is substituted at the 3-position of the prop-2-enoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-3-phenylprop-2-enoic acid can be synthesized through several methods. One common approach involves the base-catalyzed condensation of benzaldehyde with fluoroacetic acid, followed by decarboxylation. The reaction typically proceeds as follows:
Condensation: Benzaldehyde reacts with fluoroacetic acid in the presence of a base such as sodium hydroxide to form 3-fluoro-3-phenylpropanoic acid.
Decarboxylation: The intermediate 3-fluoro-3-phenylpropanoic acid is then heated to induce decarboxylation, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Reactors: Large-scale reactors are used to carry out the condensation and decarboxylation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding 3-fluoro-3-phenylpropanoic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Products include 3-fluoro-3-phenylpropanoic acid or 3-fluoro-3-phenylpropanone.
Reduction: The major product is 3-fluoro-3-phenylpropanoic acid.
Substitution: Substituted derivatives of this compound, depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-3-phenylprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-phenylprop-2-enoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound, which lacks the fluorine substitution.
3-Chloro-3-phenylprop-2-enoic Acid: Similar structure with a chlorine atom instead of fluorine.
3-Bromo-3-phenylprop-2-enoic Acid: Similar structure with a bromine atom instead of fluorine.
Uniqueness
3-Fluoro-3-phenylprop-2-enoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
105304-70-9 |
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Molecular Formula |
C9H7FO2 |
Molecular Weight |
166.15 g/mol |
IUPAC Name |
3-fluoro-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H7FO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
InChI Key |
UJXJAFOYAIWOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)F |
Origin of Product |
United States |
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